盐酸拉克多巴胺-d6 酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

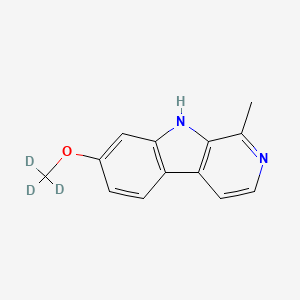

Ractopamine-d6 Ketone Hydrochloride is a stable isotope labelled product . It is an intermediate for the synthesis of labeled Ractopamine . It is used in the field of forensic and toxicology reference materials .

Synthesis Analysis

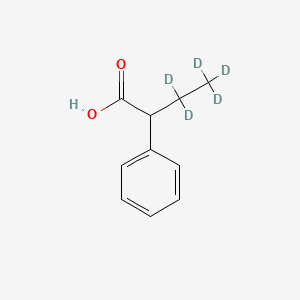

A heterogeneous (Rh and Pt) catalyzed protocol for the fast and efficient synthesis of ractopamine hydrochloride under microwave-assisted reductive amination protocol starting from raspberry ketone and octopamine has been reported .Molecular Structure Analysis

The molecular formula of Ractopamine-d6 Ketone Hydrochloride is C18H16D6ClNO3 .Physical And Chemical Properties Analysis

Ractopamine-d6 Ketone Hydrochloride is slightly soluble in methanol and water . The molecular weight is 343.88 .科学研究应用

了解机制和作用

盐酸拉克多巴胺-d6 酮主要在其母体化合物拉克多巴胺的背景下进行研究,由于其在科学研究中的广泛应用,已经成为众多研究的主题。值得注意的是,虽然具体衍生物“盐酸拉克多巴胺-d6 酮”本身鲜有提及,但对拉克多巴胺的基础研究为其潜在应用和作用提供了见解。

牲畜的饲料效率和胴体瘦肉率

对盐酸拉克多巴胺的研究主要集中在其作为饲料添加剂在牲畜中提高饲料效率和胴体瘦肉率方面的应用。研究表明,拉克多巴胺是一种 β-肾上腺素能激动剂,可以显着影响营养物质的重新分布,减少动物的脂肪沉积并增加瘦肌肉质量。这一应用突出了其在提高牲畜生产效率和肉类品质方面的潜在效用 (Ritter 等人,2017)。

对肉质的影响

拉克多巴胺对肉质的影响已得到广泛研究。研究结果表明,虽然拉克多巴胺可以改善性能和胴体特征,但其对肉质的影响,特别是在颜色、脂肪酸组成和嫩度方面,是复杂的,有待进一步研究。这些方面对于理解如何使用拉克多巴胺及其衍生物来满足消费者对肉制品的偏好至关重要 (Priscila Furtado Campos 等人,2013)。

潜在治疗应用

除了其农业用途外,人们对拉克多巴胺-d6 酮等化合物在治疗方面的潜力也感兴趣。例如,拉克多巴胺作为 β1/2-肾上腺素能受体激动剂的作用表明它可能对葡萄糖代谢产生影响,并可能降低患 2 型糖尿病的风险。这一假设基于这样的想法:激活 β-肾上腺素能受体可以导致独立于胰岛素的降糖作用,突出了科学探索的一个新领域 (Frank S Fan,2022)。

对物质滥用的影响

有趣的是,研究还探讨了肉中拉克多巴胺残留物影响物质滥用障碍的潜力。这一研究方向基于拉克多巴胺激活痕量胺相关受体 1 (TAAR1),这可能会间接影响与可卡因和尼古丁等物质滥用相关的行为。虽然这一领域高度推测,但它代表了营养学、药理学和成瘾科学的迷人交叉点,表明拉克多巴胺在牲畜生产中使用的更广泛的社会影响 (F. S. Fan,2022)。

安全和危害

未来方向

A study has been conducted to determine the necessary withdrawal time among cattle group-fed RAC to achieve residue concentrations below tolerance levels in muscle and off-target tissues . This provides a baseline for the development of management protocol recommendations associated with withdrawal following group-feeding of RAC to beef cattle in countries that allow RAC use and intend to export to global markets which may be subject to zero tolerance policies and off-target tissue testing .

作用机制

Target of Action

Ractopamine-d6 Ketone Hydrochloride is a deuterium-labeled version of Ractopamine . Ractopamine primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has various functions in the body, including the regulation of the menstrual cycle and reproductive system.

Mode of Action

Ractopamine is a β-adrenergic agonist . It binds to the beta-adrenergic receptors and activates them. This activation leads to various physiological changes.

Biochemical Pathways

The biochemical pathways affected by Ractopamine are not fully elucidated. As a β-adrenergic agonist, it is likely to affect pathways related to adrenergic signaling. More research is needed to fully understand the specific pathways and their downstream effects influenced by ractopamine-d6 ketone hydrochloride .

Pharmacokinetics

The deuterium substitution in ractopamine-d6 ketone hydrochloride is known to potentially affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

Ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It promotes weight gain and reduces fat deposition . .

属性

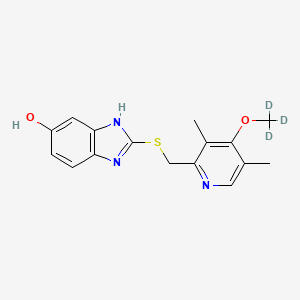

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)